Ethyl 2-cyano-4,4-diethoxybutyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

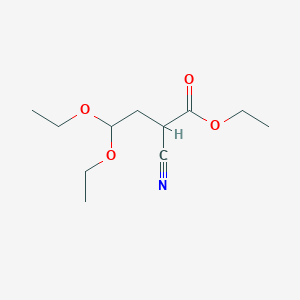

2D Structure

Properties

IUPAC Name |

ethyl 2-cyano-4,4-diethoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-4-14-10(15-5-2)7-9(8-12)11(13)16-6-3/h9-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKACZDKUNMFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(C#N)C(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399970 | |

| Record name | Ethyl 2-cyano-4,4-diethoxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52133-67-2 | |

| Record name | Ethyl 2-cyano-4,4-diethoxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-cyano-4,4-diethoxybutyrate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-cyano-4,4-diethoxybutyrate

Introduction

This compound is a multifunctional organic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical research and development. Characterized by the presence of a nitrile, an ester, and an acetal functional group, this molecule serves as a versatile and valuable building block in synthetic organic chemistry.[1][2] Its unique structural arrangement allows for a variety of chemical transformations, making it an ideal precursor for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis methodologies, and its critical role as an intermediate in the development of pharmacologically active agents.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and associated physical characteristics. These properties are crucial for its handling, reaction setup, and purification.

Molecular Structure

The structure of this compound features a four-carbon butyrate backbone. At the C2 position, it is substituted with a cyano group (-C≡N), which introduces a site of unique reactivity. The C4 position is protected as a diethyl acetal, a stable functional group that can be hydrolyzed under acidic conditions to reveal an aldehyde.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 52133-67-2[3] |

| IUPAC Name | ethyl 2-cyano-4,4-diethoxybutanoate[4] |

| Molecular Formula | C₁₁H₁₉NO₄[3] |

| Molecular Weight | 229.27 g/mol [4] |

| Synonyms | Ethyl 2,2-diethoxyethylcyanoacetate, Butanoic acid, 2-cyano-4,4-diethoxy-, ethyl ester[2][3] |

| InChI Key | AHKACZDKUNMFBD-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to pale yellow liquid/oil | [2] |

| Boiling Point | 335.2 °C at 760 mmHg | [5] |

| Density | 1.025 g/cm³ | [5] |

| Refractive Index | 1.440 | [5] |

| Solubility | Slightly soluble in water |[6] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of purity for organic molecules. The following sections detail the expected and reported spectral data for this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the hydrogen atom environment in a molecule. Based on published data, the spectrum is consistent with the assigned structure.[5]

Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| 4.70 | Triplet (t) | 1H | CH (C4) | Acetal proton, split by the adjacent CH₂ group. |

| 4.26 | Quartet (q) | 2H | O-CH₂ (Ester) | Methylene protons of the ethyl ester, split by the methyl group. |

| 3.78 - 3.64 | Multiplet (m) | 3H | O-CH₂ (Acetal) + CH (C2) | Overlapping signals of the two acetal methylene groups and the C2 methine. |

| 3.62 - 3.45 | Multiplet (m) | 2H | O-CH₂ (Acetal) | The second of the two diastereotopic acetal methylene groups. |

| 2.35 - 2.14 | Multiplet (m) | 2H | CH₂ (C3) | Methylene protons at C3, split by adjacent methine protons. |

| 1.34 | Quartet (q) | 3H | CH₃ (Ester) | Methyl protons of the ethyl ester, split by the methylene group. |

| 1.25 - 1.16 | Multiplet (m) | 6H | CH₃ (Acetal) | Overlapping signals of the two equivalent methyl groups of the ethoxy substituents. |

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Ester) | 165-175 | Typical range for an ester carbonyl carbon. |

| C≡N (Nitrile) | 115-125 | Characteristic shift for a nitrile carbon.[7] |

| CH (Acetal, C4) | 90-110 | Acetal carbons are significantly deshielded.[7] |

| O-CH₂ (Ester) | 60-70 | Carbon adjacent to the ester oxygen. |

| O-CH₂ (Acetal) | 55-65 | Carbons of the ethoxy groups in the acetal. |

| CH (C2) | 35-45 | Methine carbon alpha to both nitrile and ester groups. |

| CH₂ (C3) | 30-40 | Methylene carbon in the aliphatic chain. |

| CH₃ (Ester) | 10-20 | Methyl carbon of the ethyl ester group. |

| CH₃ (Acetal) | 10-20 | Methyl carbons of the acetal ethoxy groups. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule based on their vibrational frequencies.

Table 5: Characteristic IR Absorption Bands

| Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H (sp³ stretch) | 2850-3000 | Medium-Strong |

| C≡N (Nitrile stretch) | 2240-2260 | Medium, Sharp[9][10] |

| C=O (Ester stretch) | 1735-1750 | Strong[9][11] |

| C-O (Ester/Acetal stretch) | 1000-1300 | Strong[9][12] |

The spectrum is expected to be dominated by a strong carbonyl absorption around 1740 cm⁻¹ and a sharp, medium-intensity nitrile peak around 2250 cm⁻¹. Strong C-O stretching bands between 1000 and 1300 cm⁻¹ will also be prominent, confirming the presence of the ester and acetal groups.[11][12]

Synthesis and Mechanistic Pathway

The most common and efficient synthesis of this compound involves the base-catalyzed alkylation of ethyl cyanoacetate with bromoacetaldehyde diethyl acetal.[1][5]

Recommended Synthesis Protocol

This protocol is adapted from procedures described in the patent literature, which aim for high yield and purity suitable for subsequent pharmaceutical synthesis steps.[13][14]

Experimental Protocol:

-

Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add ethyl 2-cyanoacetate (e.g., 3.73 mol), 2-bromo-1,1-diethoxyethane (e.g., 0.89 mol), potassium carbonate (e.g., 30 g), and potassium iodide (e.g., 7.0 g).

-

Heating: Heat the reaction mixture to 130°C under a nitrogen atmosphere.

-

Base Addition: Once the temperature is stable, add additional potassium carbonate (e.g., 92 g) in at least three portions over 1.5 to 2 hours. This controlled addition is critical to manage the rate of reaction and any off-gassing.

-

Reaction: Maintain the mixture at reflux (approx. 120-145°C) and monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-6 hours).[5][13]

-

Workup: Cool the reaction mixture to room temperature. Add water (e.g., 375 g) to dissolve the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel. The layers will separate; the organic layer contains the product. The aqueous layer can be extracted with a suitable organic solvent (e.g., toluene or ethyl acetate) to maximize recovery.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or silica gel column chromatography to yield the final product as a colorless oil.[5][13]

Reaction Workflow

Caption: General workflow for the synthesis of this compound.

Mechanistic Insights

The reaction proceeds via a classic Sₙ2 mechanism involving the alkylation of an enolate.

-

Enolate Formation: The base, potassium carbonate (K₂CO₃), deprotonates the α-carbon of ethyl cyanoacetate. This proton is particularly acidic due to the electron-withdrawing effects of both the adjacent nitrile and ester carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance.[15]

-

Nucleophilic Attack: The generated enolate acts as a potent nucleophile and attacks the electrophilic carbon atom of 2-bromo-1,1-diethoxyethane, which bears the bromine leaving group.

-

Displacement: The carbon-bromine bond is broken, displacing the bromide ion and forming the new carbon-carbon bond, yielding the final product. The use of potassium iodide can catalyze the reaction through the Finkelstein reaction, where the more reactive iodoacetal is formed in situ.

Caption: Mechanism of base-catalyzed synthesis.

Role in Pharmaceutical Synthesis: A Case Study

This compound is not an end product but a crucial intermediate. Its primary value lies in its use for constructing the pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine. This heterocyclic scaffold is central to a class of drugs known as Janus Kinase (JAK) inhibitors.[14][16]

JAK inhibitors, such as Baricitinib, Tofacitinib, and Ruxolitinib, are targeted therapies used in the treatment of autoimmune diseases like rheumatoid arthritis and certain cancers.[14] The synthesis of the core structure for these drugs often begins with this compound.

The synthetic sequence involves two key transformations:

-

Pyrimidine Ring Formation: The cyano and ester groups of the butyrate derivative react with formamidine acetate in the presence of a strong base like sodium ethoxide. This condensation reaction closes the pyrimidine ring.

-

Pyrrole Ring Formation: The acetal group is then hydrolyzed under acidic conditions to unmask the aldehyde. This aldehyde subsequently cyclizes with the adjacent amine on the pyrimidine ring to form the fused pyrrole ring, completing the 7-deazapurine scaffold.

Caption: Synthetic pathway from the title compound to JAK inhibitors.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

Table 6: GHS Hazard Information

| GHS Statement | Description |

|---|---|

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[4] |

| H315 | Causes skin irritation.[4] |

| H319 | Causes serious eye irritation.[4] |

| H335 | May cause respiratory irritation.[4] |

Table 7: Handling and Personal Protective Equipment (PPE)

| Aspect | Recommendation |

|---|---|

| Engineering Controls | Work in a well-ventilated fume hood. Ensure an eyewash station and safety shower are accessible. |

| Eye Protection | Wear chemical safety goggles or a face shield. |

| Hand Protection | Wear chemically resistant gloves (e.g., nitrile). |

| Skin and Body | Wear a lab coat. Avoid skin contact. |

| Respiratory | If ventilation is inadequate, use a NIOSH-approved respirator. |

Storage and Incompatibilities:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6] For long-term storage, refrigeration (2-8°C) is recommended.[2]

-

Incompatible Materials: Avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[6]

-

Hazardous Decomposition: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined property profile. Its value is derived from the orthogonal reactivity of its nitrile, ester, and protected aldehyde functionalities. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers leveraging this compound to build complex molecular architectures, most notably the 7-deazapurine core of clinically significant JAK inhibitors. This guide serves as a technical resource to facilitate its safe and effective use in the laboratory.

References

- 1. Buy this compound | 52133-67-2 [smolecule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C11H19NO4 | CID 4151505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2,2-diethoxyethylcyanoacetate | 52133-67-2 [chemicalbook.com]

- 6. This compound | CAS#:52133-67-2 | Chemsrc [chemsrc.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. www1.udel.edu [www1.udel.edu]

- 13. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google Patents [patents.google.com]

- 14. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 15. grokipedia.com [grokipedia.com]

- 16. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE - Google Patents [patents.google.com]

Foreword: The Strategic Value of a Multifunctional Building Block

An In-depth Technical Guide to Ethyl 2-cyano-4,4-diethoxybutyrate (CAS: 52133-67-2)

In the landscape of modern organic synthesis and pharmaceutical development, success is often dictated by the strategic selection of starting materials. Versatile molecular scaffolds that offer multiple, orthogonal reaction pathways are invaluable assets in the rapid construction of complex molecular architectures. This compound, identified by CAS number 52133-67-2, represents a prime example of such a strategic building block. Its unique arrangement of a nitrile, an ester, and a protected aldehyde function within a four-carbon backbone makes it a highly proficient precursor for a range of heterocyclic systems, most notably in the synthesis of pharmaceutical intermediates. This guide provides an in-depth exploration of its synthesis, properties, and critical applications, grounded in mechanistic principles and field-proven methodologies.

Core Molecular Identity and Physicochemical Properties

This compound is a cyano ester that typically presents as a colorless to pale yellow liquid.[1] Its strategic importance stems from the three key functional groups it possesses: the acetal, which serves as a stable protecting group for an aldehyde; the nitrile (cyano group); and the ethyl ester. This combination allows for selective chemical transformations, making it a versatile intermediate.[1][2]

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| CAS Number | 52133-67-2 | [3] |

| Molecular Formula | C₁₁H₁₉NO₄ | [2][3] |

| Molecular Weight | 229.27 g/mol | [2][3] |

| IUPAC Name | ethyl 2-cyano-4,4-diethoxybutanoate | [3] |

| Synonyms | Ethyl 2,2-diethoxyethylcyanoacetate, 2-Cyano-4,4-diethoxybutyric Acid Ethyl Ester | [1][3][4] |

| Appearance | Colorless to pale yellow or light brown liquid/oil | [1][4][5] |

| Purity | Typically ≥95% | [6] |

| Storage | Store in a cool, dry place; refrigerator (2-8°C) recommended for long-term storage. | [4][6][7] |

Synthesis: A Mechanistic Approach to Production

The most established and industrially relevant synthesis of this compound is the alkylation of ethyl cyanoacetate with bromoacetaldehyde diethyl acetal.[2] The success of this Sₙ2 reaction is highly dependent on the choice of base, catalyst, and solvent, each of which influences reaction kinetics, yield, and scalability.

Foundational Reaction Mechanism

The core of the synthesis involves the deprotonation of the α-carbon of ethyl cyanoacetate. This methylene group is particularly acidic due to the electron-withdrawing effects of both the adjacent nitrile and ester carbonyl groups, making it amenable to deprotonation by a moderately strong base. The resulting resonance-stabilized enolate acts as the nucleophile, displacing the bromide from bromoacetaldehyde diethyl acetal.

Caption: General mechanism for the synthesis of this compound.

Comparative Analysis of Catalytic Systems

The choice of the base/catalyst system is a critical decision driven by factors such as cost, safety, reaction conditions, and desired yield.

-

Potassium Carbonate (K₂CO₃) with a Catalytic Iodide Source (NaI or KI): This is a common, cost-effective, and scalable method.[2][8] K₂CO₃ is a sufficient base to deprotonate ethyl cyanoacetate at elevated temperatures (140–150°C).[2] The crucial addition of sodium or potassium iodide facilitates the reaction via a Finkelstein-type mechanism. The iodide anion displaces the bromide on the acetal, forming the more reactive iodoacetaldehyde diethyl acetal in situ. Iodide is a better leaving group than bromide, accelerating the rate of the Sₙ2 displacement by the enolate.[2] Yields using this system are reported in the range of 57-78%.[2][8]

-

Sodium Hydride (NaH) in DMF: For milder reaction conditions, sodium hydride in an aprotic polar solvent like N,N-dimethylformamide (DMF) is an effective alternative.[2] NaH is a powerful, non-nucleophilic base that irreversibly and completely deprotonates ethyl cyanoacetate, leading to a higher concentration of the enolate at a lower temperature (e.g., 95°C).[2] DMF is an ideal solvent as it effectively solvates the sodium cation, leaving the enolate anion more "naked" and nucleophilic. While this method offers faster reactions under gentler conditions, NaH is more hazardous and expensive than K₂CO₃, requiring stricter handling protocols.[2]

Table 2: Comparison of Synthesis Protocols

| Catalytic System | Solvent | Temperature (°C) | Reported Yield (%) | Key Advantages | Source(s) |

| K₂CO₃ / NaI | Ethyl Cyanoacetate (reagent & solvent) | 140–150 | 57 | Low cost, scalable, simple setup | [2] |

| K₂CO₃ / NaI | (Not specified) | 145 | 78 | High yield | [8] |

| NaH | DMF | 95 | 51 | Milder conditions, faster reaction | [2] |

Protocol: Synthesis via K₂CO₃/NaI Catalysis

This protocol is adapted from established literature procedures and represents a robust method for laboratory-scale synthesis.[8]

Materials:

-

Ethyl cyanoacetate

-

2-Bromo-1,1-diethoxyethane (Bromoacetaldehyde diethyl acetal)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Sodium iodide (NaI)

-

Ethyl acetate (for purification)

-

Petroleum ether (for purification)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl cyanoacetate (5.0 eq.), potassium carbonate (1.0 eq.), and sodium iodide (0.06 eq.).

-

Addition of Alkylating Agent: Slowly add 2-bromo-1,1-diethoxyethane (1.0 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to reflux at approximately 145°C and maintain for 4 hours. Monitor the reaction progress by TLC or GC analysis.

-

Workup: After completion, cool the reaction mixture to room temperature.

-

Purification: Directly purify the crude product by silica gel column chromatography. Elute with a gradient of petroleum ether/ethyl acetate (e.g., starting from 80:1 and gradually increasing polarity) to isolate the target compound.[8] The product is obtained as a colorless oil.[8]

Causality Note: Using ethyl cyanoacetate in excess serves as both a reactant and a solvent, simplifying the initial setup. The final purification via column chromatography is essential to remove unreacted starting materials and inorganic salts, ensuring high purity of the final product.

Chemical Reactivity and Applications in Synthesis

The utility of this compound lies in its capacity to undergo a variety of chemical transformations, making it a valuable intermediate in medicinal and agricultural chemistry.[1][2]

Core Reactivity

-

The Acetal Group: Functions as a latent aldehyde. It is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality, which is then available for cyclization or condensation reactions.

-

The Nitrile and Ester Groups: These are the key functionalities for building heterocyclic rings. They are electrophilic and participate in cyclocondensation reactions with dinucleophilic reagents.

-

The α-Methylene Proton: While less acidic than the starting ethyl cyanoacetate, the proton alpha to the nitrile and ester can still be removed under strongly basic conditions, allowing for further functionalization if required.

Premier Application: Synthesis of Pyrrolo[2,3-d]pyrimidine Scaffolds

A significant application of this compound is as a key precursor in the synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core.[2] This heterocyclic system is a foundational scaffold for a class of drugs known as Janus kinase (JAK) inhibitors, including Baricitinib. The fact that this compound is also known as "Baricitinib Impurity 12" underscores its direct relevance in this pharmaceutical supply chain.[1]

The synthesis proceeds via the construction of a pyrimidine ring, followed by the formation of the fused pyrrole ring.

Caption: Workflow for the synthesis of the pyrrolo[2,3-d]pyrimidine core.

In a representative procedure, this compound is refluxed with thiourea and sodium ethoxide in ethanol.[2] The sodium ethoxide acts as a base to facilitate the condensation between the nitrile/ester of the butyrate and the two amine groups of thiourea, forming the pyrimidine ring. The diethoxyethyl side chain remains intact. Subsequent treatment with acid hydrolyzes the acetal to an aldehyde, which then undergoes an intramolecular cyclization and dehydration to form the fused pyrrole ring, yielding the final scaffold.[2] The diethoxy group serves the dual purpose of protecting the aldehyde from premature reactions and directing the cyclization.[2]

Other Potential Applications

The compound's versatile structure makes it a candidate for other areas of research:[2]

-

Organic Synthesis: A general building block for more complex molecules.[2][4]

-

Agricultural Chemicals: May be explored for use in agrochemicals due to potential antimicrobial properties associated with cyano groups.[2]

-

Drug Development: Beyond pyrrolopyrimidines, it can serve as an intermediate for other bioactive compounds and heterocyclic systems.[1][2][5]

Safety, Handling, and Toxicological Profile

As a reactive chemical intermediate, proper handling of this compound is essential.

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [3] |

| Signal Word | Warning | [3] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with a suitable respirator. | [7][9] |

| First Aid (Eyes) | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [7][9] |

| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. | [7][9] |

| First Aid (Ingestion) | Wash mouth out with water. Do not induce vomiting. Seek immediate medical attention. | [7][9] |

| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [7][9] |

| Incompatibilities | Strong acids, strong bases, strong oxidizing agents, strong reducing agents. | [7] |

| Hazardous Decomposition | Forms nitrogen oxides, carbon monoxide, and carbon dioxide upon combustion. | [7] |

Causality Note: The toxicity profile is largely dictated by the cyano group and the compound's potential to cause irritation to skin, eyes, and the respiratory tract.[1][7] The hazardous decomposition products are typical for a nitrogen- and carbon-containing organic molecule.

Conclusion

This compound is more than a mere chemical intermediate; it is a testament to the power of molecular design. By incorporating a protected aldehyde with reactive nitrile and ester functionalities, it provides a reliable and efficient pathway to complex, high-value heterocyclic structures that are central to modern medicine. Understanding its synthesis from a mechanistic perspective allows for process optimization, while a firm grasp of its reactivity unlocks its full potential in the design of novel synthetic routes. For the research scientist and the drug development professional, this compound is a key enabler in the quest for new therapeutic agents.

References

- 1. CAS 52133-67-2: this compound [cymitquimica.com]

- 2. Buy this compound | 52133-67-2 [smolecule.com]

- 3. This compound | C11H19NO4 | CID 4151505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 52133-67-2 [sigmaaldrich.com]

- 7. This compound | CAS#:52133-67-2 | Chemsrc [chemsrc.com]

- 8. Ethyl 2,2-diethoxyethylcyanoacetate | 52133-67-2 [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

Ethyl 2-cyano-4,4-diethoxybutyrate molecular weight and formula

This document provides the molecular formula and molecular weight for Ethyl 2-cyano-4,4-diethoxybutyrate, a compound utilized in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development.

This compound is an organic compound classified as a cyano ester.[1] It is also known by synonyms such as Ethyl 2,2-Diethoxyethylcyanoacetate and Ethyl 2-cyano-4,4-diethoxybutanoate.[1][2][3] The compound is identified by the CAS Number 52133-67-2.[1][2][3][4][5]

The quantitative physicochemical data for this molecule are summarized below.

| Identifier | Value |

| Molecular Formula | C₁₁H₁₉NO₄[1][2][6][7] |

| Molecular Weight | 229.28 g/mol [1][5][6] |

| Alternate Reported Molecular Weight | 229.27 g/mol [2][3][7] |

| Alternate Reported Molecular Weight | 229.3 g/mol [1] |

References

- 1. CAS 52133-67-2: this compound [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Ethyl 2,2-diethoxyethylcyanoacetate | 52133-67-2 [chemicalbook.com]

- 4. This compound | CAS#:52133-67-2 | Chemsrc [chemsrc.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound | C11H19NO4 | CID 4151505 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-cyano-4,4-diethoxybutyrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Ethyl 2-cyano-4,4-diethoxybutyrate, a versatile intermediate in organic synthesis. It details its chemical structure, nomenclature, physical and chemical properties, and a key synthesis protocol.

Chemical Structure and IUPAC Nomenclature

This compound is an organic compound belonging to the class of cyano esters.[1] Its structure features a butyrate backbone substituted with a cyano group at the second position and two ethoxy groups at the fourth position.

IUPAC Name: ethyl 2-cyano-4,4-diethoxybutanoate[2]

Synonyms: Ethyl 2,2-diethoxyethylcyanoacetate, Ethyl 2-cyano-4,4-diethoxybutanoate[1][3]

Chemical Formula: C₁₁H₁₉NO₄[1][2][3]

Molecular Weight: 229.27 g/mol [2][3]

CAS Number: 52133-67-2[1][2][3]

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₄[1][2][3] |

| Molecular Weight | 229.27 g/mol [2][3] |

| Boiling Point | 86 °C at 0.1 mmHg[4] |

| Density | 1.025 g/cm³[4] |

| Flash Point | >110 °C[4] |

| Solubility | Chloroform, Methanol[4] |

| Storage Temperature | 2-8°C, under inert atmosphere[4][5] |

Experimental Protocols

The versatile structure of this compound makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-diethoxyethane.[4]

Materials:

-

Ethyl 2-cyanoacetate (11.4 g, 101 mmol, 5.0 eq.)

-

Potassium carbonate (2.8 g, 20 mmol, 1.0 eq.)

-

Sodium iodide (200 mg, 1.3 mmol, 0.06 eq.)

-

2-bromo-1,1-diethoxyethane (4 g, 20 mmol, 1.0 eq.)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a dry reaction flask, add ethyl 2-cyanoacetate, potassium carbonate, and sodium iodide in sequence.[4]

-

Slowly add 2-bromo-1,1-diethoxyethane to the mixture.[4]

-

Reflux the reaction mixture at 145°C for 4 hours.[4]

-

After the reaction is complete, cool the mixture to room temperature.[4]

-

Purify the product by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate (from 80:1 to 40:1).[4]

-

This procedure yields the target compound as a colorless oil.[4]

Experimental Workflow:

Caption: Synthesis workflow for this compound.

References

Spectroscopic Profile of Ethyl 2-cyano-4,4-diethoxybutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-cyano-4,4-diethoxybutyrate (CAS No. 52133-67-2), a versatile intermediate in organic synthesis. The document summarizes available Nuclear Magnetic Resonance (NMR) data and outlines expected characteristics for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid in compound characterization.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 4.70 | Triplet (t) | 5.6 | 1 | CH(OEt)₂ |

| 4.26 | Quartet (q) | 7.2 | 2 | OCH₂ CH₃ (ester) |

| 3.78-3.64 | Multiplet (m) | - | 3 | OCH₂ CH₃ (acetal) + CH-CN |

| 3.62-3.45 | Multiplet (m) | - | 2 | OCH₂ CH₃ (acetal) |

| 2.35-2.14 | Multiplet (m) | - | 2 | CH₂-CH(CN) |

| 1.34 | Quartet (q) | 7.2 | 3 | OCH₂CH₃ (ester) |

| 1.25-1.16 | Multiplet (m) | - | 6 | OCH₂CH₃ (acetal) |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

While experimental ¹³C NMR data from the primary literature could not be retrieved, predicted chemical shifts based on the structure are provided below. A historical reference to a ¹³C NMR spectrum for this compound can be found in F. Seela, U. Luepke, Chem. Ber.110 , 1462 (1977).[1]

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | C =O (ester) |

| ~115-120 | C ≡N (nitrile) |

| ~100-105 | C H(OEt)₂ (acetal) |

| ~60-65 | OC H₂CH₃ (ester & acetal) |

| ~30-35 | C H₂-CH(CN) |

| ~25-30 | C H-CN |

| ~14-16 | OCH₂C H₃ (ester & acetal) |

Table 3: Infrared (IR) Spectroscopy - Expected Absorption Bands

No experimental IR spectrum is publicly available. The table below lists the expected characteristic absorption bands based on the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2240-2260 | C≡N | Nitrile stretch (sharp, medium intensity) |

| ~1735-1750 | C=O | Ester carbonyl stretch (strong intensity) |

| ~1200-1000 | C-O | Ester and acetal C-O stretch (strong intensity) |

| ~2850-3000 | C-H | Aliphatic C-H stretch |

Table 4: Mass Spectrometry (MS) Data

A publicly available mass spectrum for this compound was not found. The expected molecular ion peak and other key fragments are listed below.

| m/z | Ion |

| 229.13 | [M]⁺ (Molecular Ion) |

| 184.10 | [M - OCH₂CH₃]⁺ |

| 156.09 | [M - CH(OCH₂CH₃)₂]⁺ |

| 103.08 | [CH(OCH₂CH₃)₂]⁺ |

Experimental Protocols

Detailed experimental procedures for obtaining the spectroscopic data are outlined below. These are generalized protocols and may be adapted based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300-600 MHz NMR spectrometer. Standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically operating at 75-150 MHz for carbon. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 512 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to enhance the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for relatively small, volatile organic molecules. In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the determination of the molecular formula.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound like this compound.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 2-cyano-4,4-diethoxybutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of Ethyl 2-cyano-4,4-diethoxybutyrate, a compound of interest in various synthetic applications. The information presented herein is intended to support laboratory research and development activities by providing reliable physical data and standardized experimental protocols for its determination.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. These values are critical for handling, reaction setup, and purification processes.

| Physical Property | Value | Conditions |

| Boiling Point | 335.2 °C | at 760 mmHg[1] |

| 86 °C | at 0.1 mmHg | |

| Density | 1.025 g/cm³ | Not specified, assumed at standard temperature |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standard methodologies for measuring the boiling point and density of liquid compounds such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is a key indicator of purity.

2.1.1. Distillation Method

This method is suitable when a sufficient quantity of the substance is available for purification and boiling point determination simultaneously.[1][2][3]

-

Apparatus: A standard simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Procedure:

-

The liquid sample (at least 5 mL) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.[2]

-

The flask is heated gently.

-

As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid at the recorded atmospheric pressure.[2]

-

-

For Reduced Pressure Distillation: For high-boiling-point compounds, a vacuum pump is connected to the distillation apparatus to lower the system pressure, thereby reducing the boiling point.

2.1.2. Thiele Tube Method

This micro-method is ideal when only a small amount of the substance is available.[2]

-

Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

The capillary tube is placed in the test tube with its open end downwards.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling-point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[2]

-

Density is the mass per unit volume of a substance and is an important parameter for quality control and substance identification.

2.2.1. Pycnometer Method

This is a highly precise method for determining the density of liquids.[4][5]

-

Apparatus: A pycnometer (a glass flask with a specific volume), and an analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.

-

The filled pycnometer is brought to a constant temperature in a thermostatic bath.

-

The mass of the filled pycnometer is measured.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[6]

-

2.2.2. Digital Density Meter Method

This modern method provides rapid and accurate density measurements.[7][8]

-

Apparatus: A digital density meter.

-

Principle: The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the sample.[8]

-

Procedure:

-

The instrument is calibrated using a standard of known density (e.g., dry air and pure water).

-

The sample is injected into the measuring cell of the instrument.

-

The instrument automatically measures the density and displays the result, often corrected to a reference temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of a liquid compound.

Caption: Workflow for determining the physical properties of a liquid compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. vernier.com [vernier.com]

- 4. che.utah.edu [che.utah.edu]

- 5. scribd.com [scribd.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-cyano-4,4-diethoxybutyrate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical parameter in drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of ethyl 2-cyano-4,4-diethoxybutyrate, a versatile intermediate in organic synthesis.[1][2][3] In the absence of extensive empirical data in publicly available literature, this document focuses on a predictive and methodological approach. It combines a thorough analysis of the compound's structural attributes with theoretical solubility models to forecast its behavior in various organic solvents. Furthermore, a detailed, self-validating experimental protocol is provided to enable researchers to accurately determine solubility in their own laboratory settings.

Introduction: The Critical Role of Solubility in Chemical Synthesis

Understanding the solubility of a compound is fundamental to optimizing chemical processes.[4] For a key synthetic intermediate like this compound, solubility data is crucial for:

-

Reaction Solvent Selection: Ensuring reactants are in the same phase to facilitate collision and reaction.

-

Process Optimization: Controlling concentration to maximize reaction rates and minimize side reactions.

-

Purification Strategies: Developing effective crystallization and extraction procedures.

-

Formulation Development: In later stages, understanding solubility is key to designing effective delivery systems.

This guide will empower the researcher to move beyond trial-and-error approaches by providing a robust framework for predicting and quantifying the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility.

| Property | Value | Source |

| IUPAC Name | ethyl 2-cyano-4,4-diethoxybutanoate | [5] |

| CAS Number | 52133-67-2 | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₄ | [2][5] |

| Molecular Weight | 229.27 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid/oil | [1][6] |

| Boiling Point | 86°C @ 0.1 mm Hg | [3] |

| Density | ~1.025 g/cm³ | [3] |

| Known Qualitative Solubility | Slightly soluble in water; Soluble in Chloroform, Methanol | [3][7] |

Theoretical Framework for Solubility Prediction

While empirical measurement is the gold standard, theoretical models provide powerful predictive insights, saving time and resources.

Structural Analysis and the "Like Dissolves Like" Principle

The structure of this compound contains several functional groups that dictate its polarity and hydrogen bonding capabilities:

-

Ester Group (-COOEt): This group is polar and can act as a hydrogen bond acceptor at the carbonyl and ester oxygens. Esters are generally soluble in a range of organic solvents.[8]

-

Cyano Group (-C≡N): The nitrile group is strongly polar. Short-chain nitriles exhibit some water solubility, which decreases as the carbon chain length increases.[9]

-

Diethoxy Acetal Group (-CH(OEt)₂): The ether linkages are weakly polar and can act as hydrogen bond acceptors.[10][11][12] Ethers are miscible with many common organic solvents.[13]

-

Alkyl Backbone: The butyrate chain and ethyl groups contribute to the molecule's nonpolar character.

Based on this structure, we can make some initial predictions:

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile should be effective due to strong dipole-dipole interactions with the ester and cyano groups.

-

Moderate to High Solubility in Alcohols: Solvents like ethanol and methanol will be effective due to their ability to hydrogen bond with the ester and ether oxygens, although the lack of a hydrogen bond donor on the solute itself will limit this interaction compared to alcohol-alcohol solubility.[14]

-

Moderate Solubility in Nonpolar Solvents: The alkyl portions of the molecule will allow for some solubility in solvents like toluene and hexane, driven by dispersion forces.

-

Low Solubility in Water: Despite the presence of polar groups, the overall size of the molecule and the significant nonpolar hydrocarbon content suggest limited solubility in water, aligning with the qualitative description of "slightly soluble".[7]

Hansen Solubility Parameters (HSP)

A more quantitative predictive tool is the Hansen Solubility Parameters (HSP) model. It posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces.[15][16][17] The principle is that substances with similar HSP values are likely to be soluble in one another.

The HSP distance (Ra) between two substances can be calculated using the formula: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [18]

A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP values for this compound are not published, they can be estimated using group contribution methods available in specialized software. Researchers can then compare these estimated values to the known HSP values of common solvents to select the most promising candidates for experimental testing.

Advanced Computational Models: COSMO-RS

For highly accurate, ab initio predictions, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is a state-of-the-art method.[4][19] It uses quantum chemical calculations to predict the thermodynamic properties of fluids and liquid mixtures, including solubility.[20] COSMO-RS can be particularly useful for screening a wide range of solvents computationally before committing to experimental work, and can even predict solubility in mixed solvent systems.[20][21]

Experimental Determination of Solubility

The following section details a robust, self-validating protocol for the experimental determination of the solubility of this compound.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

-

Calibrated thermometer or temperature probe

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or high-resolution NMR)

Experimental Workflow Diagram

Caption: Experimental workflow for determining solubility.

Step-by-Step Protocol: The Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[22]

-

Preparation of Vials: To a series of glass vials, add an excess amount of this compound. The key is to ensure that undissolved solute will remain at equilibrium.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration:

-

Secure the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[23] A pilot study can determine the minimum time to equilibrium by taking measurements at various time points (e.g., 12, 24, 36, 48 hours) until the concentration plateaus.

-

-

Phase Separation:

-

Stop the agitation and allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) for the excess, undissolved solute to settle.[24]

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter compatible with the solvent to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Sample Preparation for Analysis:

-

Accurately weigh the filtered aliquot.

-

Dilute the aliquot with a known mass or volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).

-

Determine the concentration of the solute in the diluted sample against a calibration curve prepared with known standards of this compound.

-

-

Calculation:

-

Back-calculate to find the concentration in the original, undiluted (saturated) sample.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Self-Validation and Trustworthiness

To ensure the trustworthiness of the results, the protocol must be self-validating:

-

Approach to Equilibrium: Determine solubility by approaching equilibrium from both undersaturated (as described above) and supersaturated states. A supersaturated solution can be prepared by heating the mixture to dissolve more solute and then cooling it back down to the target temperature while agitating.[22][23] The solubility values from both approaches should converge.

-

Purity Analysis: The purity of both the solute and the solvents must be confirmed before the experiment.[22] The solid phase remaining after the experiment should be analyzed (e.g., by DSC or XRPD if it were a solid) to ensure it has not changed form.

-

Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table provides a predicted qualitative solubility profile for this compound. This serves as a guide for solvent selection prior to experimental determination.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | High | Strong dipole-dipole interactions with the polar ester and cyano functional groups. |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Capable of accepting hydrogen bonds from the solvent at multiple sites (ester and ether oxygens). |

| Chlorinated | Dichloromethane, Chloroform | High | Good dipole-dipole interactions and ability to dissolve a wide range of organic compounds. |

| Aromatic | Toluene, Xylene | Moderate | Solvation is driven by dispersion forces and some dipole-induced dipole interactions. |

| Aliphatic | Hexane, Heptane | Low to Moderate | Primarily dispersion force interactions; the polar nature of the solute limits solubility. |

| Ethers | Diethyl ether, THF | High | "Like dissolves like" principle; ether groups in both solute and solvent. |

| Aqueous | Water | Low | The large nonpolar hydrocarbon portion of the molecule overcomes the hydrophilic nature of the polar functional groups. |

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a robust understanding of its solubility profile can be achieved through a combination of theoretical prediction and systematic experimental verification. By analyzing the molecule's structure and applying principles such as Hansen Solubility Parameters, researchers can make informed decisions about solvent selection. The detailed experimental protocol provided in this guide offers a reliable method for generating accurate and reproducible solubility data, which is indispensable for the efficient development and optimization of synthetic processes in pharmaceutical and chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 52133-67-2: this compound [cymitquimica.com]

- 3. Ethyl 2,2-diethoxyethylcyanoacetate | 52133-67-2 [chemicalbook.com]

- 4. COSMO-RS - Wikipedia [en.wikipedia.org]

- 5. This compound | C11H19NO4 | CID 4151505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 52133-67-2 [sigmaaldrich.com]

- 7. This compound | CAS#:52133-67-2 | Chemsrc [chemsrc.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Properties of Alkanenitriles Chemistry Tutorial [ausetute.com.au]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 14. Alcohols and Ethers [chemed.chem.purdue.edu]

- 15. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 16. Solubility parameters (HSP) [adscientis.com]

- 17. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 18. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 19. zenodo.org [zenodo.org]

- 20. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 21. approcess.com [approcess.com]

- 22. lup.lub.lu.se [lup.lub.lu.se]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

Potential Biological Activity of Ethyl 2-cyano-4,4-diethoxybutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-4,4-diethoxybutyrate is an organic compound featuring a versatile chemical structure with cyano and ester functional groups. While direct biological activity data for this specific molecule is limited in publicly available literature, its structural motifs are present in numerous compounds exhibiting significant pharmacological properties. This technical guide consolidates available information on structurally related compounds to extrapolate the potential biological activities of this compound, focusing on its prospective applications in oncology and infectious diseases. This document provides an overview of potential cytotoxic and antimicrobial activities, detailed experimental protocols for in vitro evaluation, and hypothetical signaling pathways that may be modulated.

Potential Biological Activities

Based on the biological activities of structurally similar compounds, this compound is hypothesized to possess potential cytotoxic and antimicrobial properties.

Potential Anticancer Activity

Derivatives of ethyl cyanoacetate and ethyl isocyanoacetate, which share the core cyano-ester functionality with this compound, have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound could serve as a scaffold for the development of novel anticancer agents.

The cytotoxic potential of a series of ethyl (2Z)-2-cyano-3-arylacrylate derivatives, which are structurally related to the target compound, has been evaluated. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their potency.

Table 1: In Vitro Anticancer Activity of Structurally Related Ethyl Cyanoacrylate Derivatives

| Compound ID | Aryl Group | A549 (Lung Carcinoma) IC50 (µM) | HT-29 (Colorectal Adenocarcinoma) IC50 (µM) | HepG2 (Hepatocellular Carcinoma) IC50 (µM) |

| 3a | Phenyl | >100 | >100 | >100 |

| 3b | 4-Methylphenyl | 85.3 ± 4.2 | 75.1 ± 3.8 | 80.5 ± 4.1 |

| 3c | 4-Methoxyphenyl | 60.2 ± 3.1 | 50.7 ± 2.5 | 55.4 ± 2.8 |

| 3d | 4-Chlorophenyl | 45.8 ± 2.3 | 38.2 ± 1.9 | 42.1 ± 2.1 |

| 3e | 4-Nitrophenyl | 30.1 ± 1.5 | 25.4 ± 1.3 | 28.9 ± 1.4 |

| 3f | 2-Thienyl | 70.4 ± 3.5 | 62.1 ± 3.1 | 68.3 ± 3.4 |

| 3g | 2-Furyl | 78.9 ± 3.9 | 69.5 ± 3.5 | 75.2 ± 3.7 |

| 3h | 3-Pyridyl | 90.2 ± 4.5 | 82.6 ± 4.1 | 88.1 ± 4.4 |

| 3i | Cinnamyl | 20.5 ± 1.1 | 15.8 ± 0.8 | 18.2 ± 0.9 |

| Doxorubicin | - | 0.8 ± 0.04 | 1.2 ± 0.06 | 1.0 ± 0.05 |

Data extrapolated from studies on ethyl (2Z)-2-cyano-3-arylacrylate derivatives for illustrative purposes.

Potential Antimicrobial Activity

The cyano group is a key functional group in various compounds exhibiting antimicrobial properties.[1] Heterocyclic compounds synthesized from ethyl cyanoacetate, such as pyridine derivatives, have shown promising activity against a range of bacterial and fungal pathogens. This suggests that this compound could be a precursor for the synthesis of novel antimicrobial agents.

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The following table presents MIC values for pyridine derivatives synthesized from ethyl cyanoacetate against several microorganisms.

Table 2: In Vitro Antimicrobial Activity of Structurally Related Pyridine Derivatives

| Compound ID | Bacillus cereus MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Candida albicans MIC (µg/mL) |

| 3b | >100 | >100 | >100 | >100 | 50 | 25 |

| 5a | 50 | >100 | >100 | >100 | >100 | >100 |

| 6b | 50 | >100 | >100 | >100 | >100 | >100 |

| 7a | 50 | >100 | >100 | >100 | >100 | >100 |

| Ampicillin | 25 | - | - | - | - | - |

| Miconazole | - | - | - | - | 25 | - |

| Clotrimazole | - | - | - | - | - | 100 |

Data extrapolated from studies on pyridine derivatives synthesized from ethyl cyanoacetate for illustrative purposes.[1]

Experimental Protocols

The following are detailed methodologies for assessing the potential biological activities of this compound and its derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, HT-29, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound (e.g., this compound or its derivatives) in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Test compound stock solution in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agents (e.g., Ampicillin, Miconazole)

-

Spectrophotometer

-

Incubator (37°C for bacteria, 30°C for fungi)

Procedure:

-

Inoculum Preparation: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a growth control well (broth and inoculum, no compound), a sterility control well (broth only), and wells with a standard antimicrobial agent as a positive control.

-

Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Potential Signaling Pathways and Mechanisms of Action

The following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound or its derivatives, based on their potential cytotoxic and antimicrobial activities.

Potential Anticancer Mechanism: Induction of Apoptosis

Many cytotoxic agents exert their anticancer effects by inducing apoptosis, or programmed cell death. A plausible mechanism for a cytotoxic derivative of this compound is the activation of the intrinsic (mitochondrial) pathway of apoptosis.

Caption: Hypothetical intrinsic apoptosis pathway induced by a cytotoxic compound.

Potential Antimicrobial Mechanism: Inhibition of Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. Inhibition of QS is a promising anti-virulence strategy. Cyano-containing compounds have been shown to interfere with QS signaling. A potential mechanism for an antimicrobial derivative of this compound could be the inhibition of the Pseudomonas Quinolone Signal (PQS) system in bacteria like Pseudomonas aeruginosa.

References

The Synthetic Keystone: A Technical Review of Ethyl 2-cyano-4,4-diethoxybutyrate and Its Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-cyano-4,4-diethoxybutyrate (CAS No: 52133-67-2) is a versatile chemical intermediate that has garnered significant attention in the field of organic synthesis, particularly for its role as a foundational building block in the creation of complex heterocyclic molecules with pronounced biological activity.[1][2] This technical guide provides a comprehensive review of its applications, synthesis, and the biological significance of the compounds derived from it, with a focus on quantitative data and detailed experimental protocols to aid researchers in their drug discovery and development endeavors.

Chemical Profile and Properties

This compound is an organic compound with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol .[1][3] Its structure is characterized by a butyrate backbone featuring a cyano group (-C≡N) and two ethoxy groups (-OCH₂CH₃).[1][4] This unique combination of functional groups makes it a highly reactive and valuable precursor for a variety of chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][2] |

| Molecular Weight | 229.27 g/mol | [1][3] |

| CAS Number | 52133-67-2 | [2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Synonyms | Ethyl 2,2-diethoxyethylcyanoacetate, Ethyl 2-cyano-4,4-diethoxybutanoate | [2] |

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves the reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-diethoxyethane.

Detailed Experimental Protocol:

Materials:

-

Ethyl 2-cyanoacetate

-

2-bromo-1,1-diethoxyethane

-

Potassium carbonate (K₂CO₃)

-

Sodium iodide (NaI)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a dry reaction flask, combine ethyl 2-cyanoacetate (5.0 eq.), potassium carbonate (1.0 eq.), and sodium iodide (0.06 eq.).

-

Slowly add 2-bromo-1,1-diethoxyethane (1.0 eq.) to the mixture.

-

Heat the reaction mixture to reflux at 145°C for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the product using silica gel column chromatography with a gradient elution of petroleum ether/ethyl acetate (starting from 80:1 and gradually increasing the polarity).

-

The final product is obtained as a colorless oil with a reported yield of up to 78%.

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound lies in its use as a precursor for the synthesis of heterocyclic compounds, most notably pyrrolo[2,3-d]pyrimidines. This class of compounds is of significant interest in medicinal chemistry due to their demonstrated activity as kinase inhibitors.[1]

Synthesis of Pyrrolo[2,3-d]pyrimidine Core Structure

A key transformation involving this compound is its reaction with thiourea to form 6-amino-5-(2,2-diethoxyethyl)-2-mercapto-pyrimidin-4-ol, a direct precursor to the pyrrolo[2,3-d]pyrimidine scaffold.

Caption: Synthetic workflow for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Detailed Experimental Protocol for 6-amino-5-(2,2-diethoxyethyl)-2-mercapto-pyrimidin-4-ol:

Materials:

-

This compound

-

Thiourea

-

Sodium metal

-

Absolute ethanol

-

3N Hydrochloric acid

Procedure:

-

Prepare a fresh solution of sodium ethoxide by reacting sodium metal (392.55 mmol) with absolute ethanol (250 mL).

-

To this solution, add this compound (196.27 mmol).

-

Add a solution of thiourea (196.27 mmol) dissolved in ethanol (200 mL).

-

Heat the mixture to reflux for 3.5 hours with stirring.

-

Cool the reaction to room temperature and continue stirring overnight.

-

Quench the reaction with water (100 mL) and remove ethanol by vacuum concentration.

-

Dissolve the residue in water (100 mL) and neutralize to pH 7 with 3N HCl at a temperature below 10°C.

-

Collect the resulting solid by filtration and dry under vacuum to yield the product as a light yellow solid (reported yield: 60.19%).[4]

This intermediate can then be further cyclized and chlorinated to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial component in the synthesis of various kinase inhibitors, including the Janus kinase (JAK) inhibitor Tofacitinib.

Biological Activity of Downstream Pyrrolo[2,3-d]pyrimidine Derivatives

While this compound itself is not directly biologically active in terms of therapeutic effect, the pyrrolo[2,3-d]pyrimidine derivatives synthesized from it have shown significant potential as anti-cancer agents and kinase inhibitors. The following table summarizes the in vitro cytotoxicity of various pyrrolo[2,3-d]pyrimidine derivatives against several cancer cell lines.

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 8f | HT-29 (Colon Cancer) | 4.55 ± 0.23 | [1] |

| 8g | HT-29 (Colon Cancer) | 4.01 ± 0.20 | [1] |

| 10a | HeLa (Cervical Cancer) | Moderate Activity | [1] |

| 10b | MCF-7 (Breast Cancer) | Moderate Activity | [1] |

| 8a | - | 19.22 | [1] |

| 12i | HCC827 (NSCLC, EGFR mutant) | 0.00021 (210 pM) | [5] |

| 12i | Wild-type EGFR | 0.022 (22 nM) | [5] |

Caption: General synthetic utility leading to drug candidates.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a diverse range of heterocyclic compounds, particularly the medicinally important pyrrolo[2,3-d]pyrimidine scaffold. Its well-defined synthesis and versatile reactivity make it an invaluable tool for medicinal chemists and drug development professionals. The potent biological activities of the downstream products underscore the importance of this building block in the ongoing quest for novel therapeutics, especially in the areas of oncology and immunology. This guide provides a foundational understanding and practical protocols to leverage the full potential of this compound in research and development settings.

References

- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE - Google Patents [patents.google.com]

- 5. sci-hub.box [sci-hub.box]

Safety and handling precautions for Ethyl 2-cyano-4,4-diethoxybutyrate

An In-depth Technical Guide to the Safe Handling of Ethyl 2-cyano-4,4-diethoxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 52133-67-2) is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring a nitrile (-CN) group and two ethoxy groups on a butyrate backbone, makes it a valuable building block for creating more complex molecules.[1][2] However, these same functional groups necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The presence of the cyano group, in particular, requires careful handling due to its potential toxicity.[1]

This guide provides a comprehensive overview of the safety and handling precautions for this compound. It is designed to equip laboratory personnel with the knowledge to conduct risk assessments, implement appropriate controls, and respond effectively to emergencies, ensuring a safe environment for innovation and discovery.

Section 1: Hazard Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is a comprehensive understanding of a chemical's intrinsic properties and associated hazards. This section details the known characteristics of this compound.

Physicochemical Data

The compound is typically a colorless to pale yellow or light brown liquid.[1][3] Key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 52133-67-2 | [2][3] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][2][3] |

| Molecular Weight | 229.27 g/mol | [2][3] |

| Appearance | Colorless to pale-yellow liquid | [1] |

| Boiling Point | 335.2 ± 42.0 °C at 760 mmHg | [3] |

| Flash Point | > 110 °C (> 230 °F) | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Solubility in Water | Slightly soluble | [3] |

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that must be understood and respected by all users.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][4] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [2][4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][4] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [4] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [2] |

Toxicological Profile and Primary Risks

The primary health risks associated with this compound are irritation and acute toxicity.[3]

-

Irritation: Direct contact can cause significant irritation to the skin, eyes, and respiratory system.[2][3] This is a common property of cyano-functionalized esters.

-

Acute Toxicity: The compound is classified as harmful by multiple routes of exposure (oral, dermal, and inhalation).[2][4] Systemic effects may occur following absorption through the skin.[5]

-

Cyano Group Hazard: A significant concern arises from the nitrile functional group. While the compound itself is toxic, organic nitriles can metabolically release cyanide, which acts by inhibiting cellular respiration.[6][7] The onset of symptoms from nitrile poisoning can be delayed compared to direct cyanide exposure.[7] Therefore, all exposures should be treated as potentially serious.

Stability and Reactivity

To prevent hazardous reactions, this compound must be kept away from incompatible materials.

-

Incompatible Materials: Strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[3] Contact with these can lead to vigorous reactions.

-

Hazardous Decomposition Products: When heated to decomposition, it may release toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]

-

Exothermic Polymerization Risk: While more commonly associated with simpler cyanoacrylates like "super glue," users should be aware that applying cyanoacrylates to fibrous materials like cotton or wool can result in a rapid, heat-generating (exothermic) reaction.[8] It is a prudent precaution to avoid using cotton gloves or clothing when handling significant quantities of any cyano-containing compound.

Section 2: Exposure Controls and Personal Protection